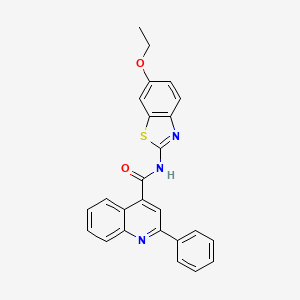

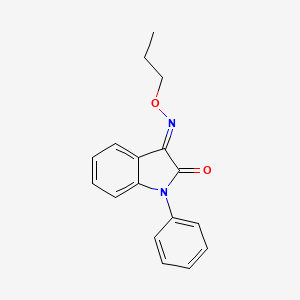

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. HER2 is a member of the HER family of receptors, which are involved in cell growth, differentiation, and survival. HER2 is overexpressed in a variety of cancers, including breast, gastric, and ovarian cancer, and is associated with poor prognosis. TAK-285 has shown promise as a potential therapeutic agent for HER2-positive cancers.

Scientific Research Applications

CO2 Conversion and Ionic Liquid-Based Catalysts

- Tuning Ionic Liquid-Based Catalysts for CO2 Conversion into Quinazoline-2,4(1H,3H)-diones : This research reviews the use of ionic liquids as catalysts for converting CO2 into valuable chemicals like quinazoline-2,4(1H,3H)-diones, which shows the environmental and chemical engineering potential of quinazoline derivatives Ruina Zhang et al., 2023.

Optoelectronic Applications

- Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : This paper highlights the significance of quinazoline derivatives in developing novel optoelectronic materials. It discusses their application in luminescent elements, photoelectric conversion elements, and organic light-emitting diodes, indicating the compound's potential use in advanced material science G. Lipunova et al., 2018.

Medicinal Chemistry

- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry : This review discusses the role of quinazoline derivatives in medicinal chemistry, especially their antibacterial activities. It underscores the versatility of the quinazoline nucleus for synthesizing bioactive moieties, suggesting potential pharmaceutical applications B. K. Tiwary et al., 2016.

Neurological Disorders

- Sulfa drug analogs: N-sulfonylamino azinones and their importance in medicinal chemistry : This review explores the biological activities of N-sulfonylamino azinones, including quinazoline derivatives, highlighting their therapeutic potential in treating neurological disorders such as epilepsy and schizophrenia G. Elgemeie et al., 2019.

properties

IUPAC Name |

3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c23-14-5-6-17-13(11-14)12-19(24-17)21(29)26-9-7-15(8-10-26)27-20(28)16-3-1-2-4-18(16)25-22(27)30/h1-6,11-12,15,24H,7-10H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFVCDUCVYVBEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2809794.png)

![5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol](/img/structure/B2809800.png)

![8-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809803.png)

![1-[3-(Trifluoromethyl)phenyl]-4-(2,3,4-trimethylbenzenesulfonyl)piperazine](/img/structure/B2809805.png)

![3-(3,4-dimethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2809808.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2809809.png)

![(E)-N-[(2-Chlorophenyl)methyl]-4-(dimethylamino)-N-(1-hydroxypropan-2-yl)but-2-enamide](/img/structure/B2809811.png)